4-Dodecanoylpiperazine-2,6-dione
Description
Properties
IUPAC Name |
4-dodecanoylpiperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-2-3-4-5-6-7-8-9-10-11-16(21)18-12-14(19)17-15(20)13-18/h2-13H2,1H3,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHQZKBICOXDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N1CC(=O)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379665 | |
| Record name | 4-dodecanoylpiperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663871 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175136-49-9 | |
| Record name | 4-(1-Oxododecyl)-2,6-piperazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-dodecanoylpiperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of Piperazine 2,6 Diones
Ring-Opening Reactions of the Piperazine-2,6-dione (B107378) Nucleus
The piperazine-2,6-dione ring is a cyclic imide, and its stability can be compromised under certain conditions, leading to the cleavage of the ring. This reactivity is a key aspect of its chemical profile.
Ammonolysis and Iminodiacetic Acid Diamide (B1670390) Formation
The treatment of 4-acylated piperazine-2,6-diones with aqueous ammonia (B1221849) results in a ring-opening reaction to form N-acylated iminodiacetic acid diamides. lmaleidykla.lt This process, known as ammonolysis, has been demonstrated as a practical method for synthesizing these diamides with good to excellent yields, typically ranging from 79% to 97%. lmaleidykla.lt The reaction proceeds by the nucleophilic attack of ammonia on one of the carbonyl groups of the piperazine-2,6-dione ring, leading to the cleavage of an amide bond and the subsequent formation of the diamide. The structures of the resulting products are confirmed using techniques such as IR and 1H NMR spectroscopy, as well as elemental analysis. lmaleidykla.lt
Table 1: Ammonolysis of 4-Acylated Piperazine-2,6-diones
| Starting Material | Reagent | Product | Yield (%) |
|---|
Nucleophilic Attack and Degradation Pathways
The piperazine-2,6-dione ring is susceptible to nucleophilic attack, which can lead to its degradation. The presence of two carbonyl groups makes the ring carbons electrophilic and thus targets for various nucleophiles. The specific degradation pathway can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, in the presence of strong nucleophiles, the ring can undergo cleavage. Understanding these degradation pathways is important for determining the stability of compounds containing the piperazine-2,6-dione scaffold.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions have become powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While specific examples for 4-dodecanoylpiperazine-2,6-dione are not extensively documented, the reactivity of related N-acyl imides in such transformations provides valuable insights. Nickel-catalyzed cross-coupling reactions, for example, have been employed for the formation of C-C bonds with a variety of substrates. princeton.eduacs.org
Suzuki–Miyaura Reactions of N-Acyl-Glutarimides
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. wikipedia.orgmt.comlibretexts.org This reaction has been widely applied in the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org While direct Suzuki-Miyaura reactions on this compound are not specifically detailed in the provided context, the principles can be extended to N-acyl imides like N-acyl-glutarimides. The reaction typically involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product. libretexts.org The use of acyl chlorides or anhydrides as coupling partners in Suzuki-Miyaura reactions has also been explored, offering a route to introduce acyl functionalities. nih.govnih.gov
Transition-Metal-Free Transformations
In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals due to their cost, toxicity, and potential for product contamination. Several transition-metal-free transformations have been reported for related nitrogen-containing heterocyclic compounds. For instance, base-catalyzed cyclization reactions have been used to prepare N-substituted phenoxazines and related aza analogs. nih.gov Additionally, transition-metal-free methods have been developed for the generation of N-unsubstituted imines from azides. nih.gov These examples highlight the potential for developing transition-metal-free modifications of the piperazine-2,6-dione scaffold.
Hydroxyalkylation Reactions with Oxiranes
Information regarding the direct hydroxyalkylation of this compound with oxiranes is not available in the provided search results. However, the general reactivity of amides and imides suggests that such reactions could potentially occur. The nitrogen atom of the piperazine-2,6-dione ring, although part of an imide and thus less nucleophilic than a simple amine, could potentially react with oxiranes (epoxides) under appropriate conditions, such as in the presence of a catalyst or under forcing conditions. This would lead to the opening of the oxirane ring and the formation of a hydroxyalkylated product at the nitrogen atom. Further research would be needed to explore the feasibility and conditions for this specific transformation.
Studies on Amide Bond Reactivity and Distortion
The chemical behavior of this compound is intrinsically linked to the nature of its amide bonds. In typical, unstrained amides, the lone pair of electrons on the nitrogen atom delocalizes into the adjacent carbonyl group (nN → π*C=O conjugation). This resonance effect, estimated to be worth 15–20 kcal/mol, imparts a significant double-bond character to the C-N bond, enforcing a planar geometry and rendering the amide bond relatively stable and unreactive. nih.govmasterorganicchemistry.com However, the structure of this compound, featuring an N-acyl substituent on a cyclic diamide core, introduces significant deviations from this planarity, leading to enhanced reactivity.
The substitution at the nitrogen atom of the piperazine-2,6-dione ring with a dodecanoyl group creates a class of compound analogous to N-acyl-glutarimides. acs.orgrsc.org In these systems, the nitrogen atom is bonded to three carbonyl groups (one from the dodecanoyl substituent and two from the piperazine-2,6-dione ring). This N,N-di-acyl activation is a highly effective method for distorting amide bonds. nih.gov The competition for the nitrogen's lone pair among the three carbonyls, combined with steric hindrance, forces the amide bonds out of their preferred planar conformation. This geometric distortion is primarily characterized by two parameters: the twist angle (τ) and the nitrogen pyramidalization (χN). nih.gov
The twist angle, τ, measures the rotation around the N-C(O) bond, while nitrogen pyramidalization, χN, describes the geometry of the nitrogen atom, with a value of 0° for a planar nitrogen and 60° for a fully pyramidalized one. nih.gov In N-acyl-glutarimides, which serve as excellent models for this compound, significant distortions are observed. X-ray crystallographic studies on various N-acyl-glutarimides have revealed substantial amide bond twisting. acs.org This ground-state destabilization of the amide bond lowers the activation energy for reactions involving N-C bond cleavage.
The increased reactivity of these twisted amides has been demonstrated in several chemical transformations. For instance, N-acyl-glutarimides have been shown to be highly effective precursors in Suzuki-Miyaura cross-coupling reactions, proceeding through acyl-metal intermediates. acs.org The distorted amide bond is more susceptible to oxidative addition to a transition metal catalyst. Furthermore, these activated amides can undergo transamidation reactions with various amines under mild, metal-free conditions, a transformation that is challenging with typical planar amides. rsc.org The rate of hydrolysis is also significantly increased due to this structural strain. nih.govnih.govjcsp.org.pk The distortion makes the amide nitrogen more basic and the carbonyl carbon more electrophilic.
For this compound, it is expected that both amide bonds within the piperazine-2,6-dione ring will exhibit considerable distortion due to the electronic and steric influence of the N-dodecanoyl group. This would make them susceptible to nucleophilic attack and cleavage, facilitating transformations such as hydrolysis, aminolysis, and transition-metal-catalyzed cross-coupling reactions at the acyl group.
Below is a table with representative structural data from a closely related N-acyl-glutarimide, illustrating the typical bond distortions expected in such systems.
| Compound Feature | Parameter | Value | Reference |
| Amide Bond Distortion | Twist Angle (τ) | >40° | nih.gov |
| Nitrogen Geometry | Pyramidalization (χN) | >40° | nih.gov |
| N-C(O) Bond Length | Shortening | Observed | nih.gov |
| C=O Bond Length | Elongation | Observed | nih.gov |
Spectroscopic Elucidation of 4 Dodecanoylpiperazine 2,6 Dione Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. The fundamental principle lies in the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong external magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, providing a wealth of structural information. For organic molecules, ¹H (proton) and ¹³C (carbon-13) are the most commonly studied nuclei. nih.govresearchgate.net
One-dimensional NMR spectra are the foundational experiments for structural elucidation. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). The ¹³C NMR spectrum reveals the number of different types of carbon atoms and their chemical environment.
For 4-Dodecanoylpiperazine-2,6-dione, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar piperazine-2,6-dione (B107378) and N-acyl piperazine (B1678402) structures. lew.rorsc.org The piperazine-2,6-dione ring contains two methylene (B1212753) groups (C3-H₂ and C5-H₂) and two amide carbonyl carbons (C2 and C6). The dodecanoyl chain has a terminal methyl group, several methylene groups, and a carbonyl group.
¹H NMR Spectroscopy: The protons on the piperazine-2,6-dione ring are expected to appear as singlets or complex multiplets depending on the conformational rigidity of the ring. The protons of the dodecanoyl chain will show characteristic signals: a triplet for the terminal methyl group, a series of multiplets for the methylene groups, and a triplet for the methylene group adjacent to the acyl carbonyl.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the piperazine-2,6-dione ring and the dodecanoyl chain, the methylene carbons of the ring, and the various carbons of the aliphatic chain. The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum.
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from related compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3, H-5 | 4.1 - 4.3 | s | 4H |
| H-2' | 2.4 - 2.6 | t | 2H |
| H-3' | 1.6 - 1.8 | m | 2H |
| H-4' to H-11' | 1.2 - 1.4 | m | 16H |
| H-12' | 0.8 - 0.9 | t | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 | 165 - 167 |
| C-3, C-5 | 45 - 47 |
| C-1' | 172 - 174 |
| C-2' | 33 - 35 |
| C-3' | 25 - 27 |
| C-4' to C-10' | 29 - 30 |
| C-11' | 22 - 24 |
| C-12' | 13 - 15 |
While 1D NMR provides essential information, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques overcome this challenge by spreading the spectral information across two frequency axes, revealing correlations between different nuclei. researchgate.netsdsu.edu
The COSY experiment is a homonuclear correlation technique that identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduyoutube.com In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both axes. Cross-peaks appear at the intersection of the chemical shifts of coupled protons. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the dodecanoyl chain. For instance, a cross-peak would be observed between the protons at H-2' and H-3', confirming their adjacency.
The HSQC experiment is a heteronuclear correlation technique that identifies direct one-bond correlations between protons and the carbons to which they are attached. researchgate.netsdsu.edu The spectrum displays the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other. A cross-peak indicates a direct C-H bond. This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at δ 4.1-4.3 ppm would show a correlation to the carbon signal at δ 45-47 ppm, confirming the assignment of C-3 and C-5.
The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (²J or ³J). sdsu.eduyoutube.com This is particularly useful for connecting different parts of a molecule that are not directly bonded and for identifying quaternary carbons (carbons with no attached protons). In the case of this compound, HMBC is crucial for confirming the position of the dodecanoyl group on the piperazine ring. A key correlation would be expected between the H-3/H-5 protons of the piperazine ring and the carbonyl carbon (C-1') of the dodecanoyl chain. Similarly, the protons at H-2' of the dodecanoyl chain would show a correlation to the C-1' carbonyl carbon. These correlations would unambiguously establish the N-acylation at the 4-position.
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis
Specific mass spectrometry fragmentation analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound have not been detailed in the available literature.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. In a typical analysis of a compound like this compound, the molecular ion peak ([M]+ or protonated molecule [M+H]+) would be expected, confirming its molecular weight.
Subsequent fragmentation would likely occur at the amide and acyl bonds. Common fragmentation pathways for N-acyl piperazine derivatives often involve cleavage of the acyl chain and fragmentation of the piperazine-2,6-dione ring. The dodecanoyl group could undergo characteristic losses of alkyl fragments. For instance, cleavage of the N-CO bond is a common fragmentation pattern in amides, which would result in the formation of an acylium ion and the piperazine-2,6-dione radical cation or vice versa. Further fragmentation of the piperazine-2,6-dione ring would also be anticipated.
While specific LC-MS studies for this compound are not available in the reviewed literature, this technique would be the standard method for its analysis in complex mixtures and for obtaining high-resolution mass data. In a hypothetical LC-MS analysis, a reversed-phase column would likely be used, with the compound eluting at a retention time characteristic of its polarity. The mass spectrometer would then provide the mass-to-charge ratio, confirming the presence and purity of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy confirms the presence of key functional groups in this compound. Experimental data has identified characteristic absorption bands that correspond to the structural features of the molecule. researchgate.net
The IR spectrum shows significant peaks indicating the presence of N-H and C=O bonds. researchgate.net The stretching vibrations for the amide (N-H) group are observed at 3020 cm⁻¹ and 3100 cm⁻¹. researchgate.net The carbonyl (C=O) groups of the piperazine-2,6-dione ring and the dodecanoyl moiety exhibit strong absorption bands at 1705 cm⁻¹ and 1725 cm⁻¹, respectively. researchgate.net
Table 1: Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretching | 3020, 3100 |
| C=O Stretching | 1705, 1725 |
Data sourced from Synthesis and ammonolysis of 4-acyl and 4-arylsulfonylpiperazine-2,6-diones. researchgate.net
Elemental Analysis (EA) in Compound Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is then compared to the theoretical values calculated from its molecular formula, C₁₆H₂₈N₂O₃. The experimental findings are in close agreement with the calculated values, thus verifying the empirical formula of this compound. researchgate.net
Table 2: Elemental Analysis Data for this compound
| Element | Found (%) | Required (%) |
|---|---|---|
| Carbon (C) | 65.13 | 64.83 |
| Hydrogen (H) | 9.81 | 9.52 |
| Nitrogen (N) | 9.26 | 9.45 |
Data sourced from Synthesis and ammonolysis of 4-acyl and 4-arylsulfonylpiperazine-2,6-diones. researchgate.net
Computational Investigations of 4 Dodecanoylpiperazine 2,6 Dione and Analogues
Molecular Modeling and Geometry Optimization
Molecular modeling and geometry optimization are fundamental computational techniques used to determine the most stable three-dimensional arrangement of atoms in a molecule. This process minimizes the molecule's energy, providing insights into its preferred shape and structure.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a popular tool for predicting the structural and spectral properties of organic compounds. mdpi.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311G**, can be employed to optimize the molecular geometry of 4-dodecanoylpiperazine-2,6-dione and its analogues. researchgate.netmdpi.comresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. researchgate.net The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also offer insights into the molecule's reactivity and charge transfer possibilities. researchgate.net
Table 1: Representative Bond Lengths and Angles from DFT Calculations
| Parameter | Bond/Angle | Calculated Value (Exemplary) |
| Bond Length | C=O | ~1.22 Å |
| C-N (amide) | ~1.38 Å | |
| N-C (acyl) | ~1.40 Å | |
| C-C (alkyl chain) | ~1.53 Å | |
| Bond Angle | O=C-N | ~122° |
| C-N-C | ~118° | |
| N-C-C (ring) | ~115° |
Note: The values presented are illustrative and would be specifically determined for this compound through actual DFT calculations.
Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. wikipedia.org These methods, such as AM1, PM3, and MNDO, are computationally less expensive than ab initio or DFT methods, making them suitable for larger molecules. wikipedia.orguni-muenchen.de They are often used for initial geometry optimizations before employing more rigorous methods. uni-muenchen.de The parameterization in methods like AM1 and PM3 is designed to yield heats of formation rather than total energies. uni-muenchen.de While faster, the accuracy of semi-empirical methods can be lower if the molecule under study is significantly different from those used in the parameterization database. wikipedia.org
Conformational Analysis and Potential Energy Surface Studies
The long dodecanoyl chain of this compound allows for significant conformational flexibility. Conformational analysis aims to identify the various low-energy spatial arrangements (conformers) of the molecule and their relative stabilities. By systematically rotating key single bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the most stable conformers (energy minima) and the energy barriers between them (transition states). These studies are crucial for understanding how the molecule might adopt different shapes to interact with biological targets.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is vital for structure elucidation. arxiv.org While quantum mechanical (QM) approaches like DFT can provide reasonably accurate predictions, machine learning (ML) models have emerged as a faster alternative with comparable accuracy. nih.gov ML models are often trained on large databases of known compounds and their experimental NMR data. nih.govnih.gov For ¹H NMR shifts, prediction errors (Mean Absolute Errors) can be as low as 0.16 to 0.19 ppm. arxiv.org For ¹³C shifts, MAEs are generally larger, around 1.93 to 2.05 ppm. arxiv.org
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.com The calculated frequencies can be compared with experimental data to confirm the presence of specific functional groups. For instance, the characteristic stretching frequencies of the imide carbonyl groups in the piperazine-2,6-dione (B107378) ring can be computationally identified. nih.gov
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Parameter | Functional Group | Predicted Value Range |
| ¹H NMR Chemical Shift (ppm) | -CH₂- (alkyl chain) | 1.2 - 1.6 |
| -CH₂-C=O (acyl) | 2.2 - 2.6 | |
| -CH₂- (piperazine ring) | 3.0 - 3.8 | |
| ¹³C NMR Chemical Shift (ppm) | -CH₃ (terminal) | ~14 |
| -CH₂- (alkyl chain) | 22 - 32 | |
| C=O (amide) | 165 - 175 | |
| IR Vibrational Frequency (cm⁻¹) | C=O stretch (imide) | 1680 - 1750 |
| C-H stretch (alkyl) | 2850 - 2960 | |
| N-H stretch (if applicable) | 3200 - 3400 |
Note: These are generalized ranges and specific values would be obtained from detailed computational analysis.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. nih.govresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govresearchgate.net
Molecular docking simulations of this compound against a biological target would involve placing the ligand in the active site of the receptor and evaluating different binding poses. The simulations calculate a docking score, which estimates the binding affinity (e.g., in kcal/mol), with lower scores generally indicating a more favorable interaction. mdpi.comnih.gov The analysis of the docked poses reveals key interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. ijpbs.com For example, the carbonyl groups of the piperazine-2,6-dione ring and the long dodecanoyl chain could form crucial interactions within a binding pocket. mdpi.com These simulations can guide the design of more potent analogues by suggesting modifications that enhance binding affinity and selectivity. nih.gov
Identification of Crucial Amino Acid Residues
The interaction between a ligand and its protein target is fundamental to its biological activity. Computational docking studies are instrumental in predicting the binding mode and identifying the key amino acid residues within the binding pocket that stabilize the ligand-protein complex. While specific studies on this compound are not extensively documented in publicly available literature, research on analogous structures provides significant insights into potential interactions.
For instance, arylpiperazine derivatives, which share the piperazine (B1678402) core, are known to interact with G protein-coupled receptors (GPCRs) by fitting into a primary binding pocket (PBP) and a secondary binding pocket (SBP). nih.gov The N-aryl group of these compounds typically occupies the PBP, while the rest of the molecule extends into the SBP, which is located in the more variable extracellular vestibule. nih.gov This dual-pocket binding can influence both the affinity and selectivity of the ligand. nih.gov In the case of this compound, the piperazine-2,6-dione moiety could potentially anchor the molecule in a primary pocket, while the long dodecanoyl chain extends into a secondary, likely hydrophobic, pocket.
Furthermore, studies on other heterocyclic compounds provide clues to the types of interactions that may be crucial. For example, in a study of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives, molecular docking revealed a significant hydrogen bond between the carbonyl group of the ligand and the amino acid residue Tyrosine 121 in the active site of acetylcholinesterase. nih.gov This highlights the importance of specific hydrogen bonds in the stabilization of the ligand-receptor complex. Similarly, for this compound, the two carbonyl groups and the nitrogen atom of the piperazine-2,6-dione ring are potential sites for hydrogen bonding with polar amino acid residues in a target's binding site. The long dodecanoyl tail, being highly lipophilic, would likely form van der Waals interactions with hydrophobic residues such as leucine, isoleucine, and valine.
In another example involving 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione derivatives, molecular docking confirmed a tight π–π stacking interaction with Phenylalanine residues (Phe381 and Phe424) in the active pocket of the target enzyme. acs.org This suggests that aromatic or planar moieties within a ligand can have critical interactions with corresponding aromatic amino acid residues.
While these examples are from related but distinct molecules, they underscore the common principles of ligand-protein interactions that would likely apply to this compound, involving a combination of hydrogen bonds and hydrophobic interactions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. These simulations provide a deeper understanding of the stability of ligand-protein interactions and the conformational changes that may occur upon binding.
For derivatives of 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione, MD simulations were employed to confirm the stability of the ligand's bond with its target protein, AtHPPD. acs.org These simulations verified that the compound remained stably bound within the active site, reinforcing the interactions predicted by molecular docking. acs.org This application of MD simulations is crucial for validating the binding poses obtained from docking and for assessing the durability of the interactions over a simulated physiological timeframe.
In the context of this compound, MD simulations would be invaluable for several reasons. Firstly, they could be used to assess the conformational flexibility of the long dodecanoyl chain and how it adapts within a binding pocket. The chain's flexibility could allow it to optimize its interactions with hydrophobic residues, potentially leading to a more stable complex.
Finally, MD simulations can be used to calculate the binding free energy of the ligand-protein complex. This provides a quantitative measure of the binding affinity, which can be used to compare different analogues and to guide the design of compounds with improved potency. While specific MD simulation data for this compound is not available, the methodologies used for similar compounds demonstrate the potential of this technique to elucidate its dynamic interactions with a biological target.
Quantitative Structure-Activity Relationship (QSAR) and Chemical Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that encode the physicochemical properties of the molecules.
A QSAR study on a series of piperazine derivatives targeting the mTORC1 protein identified several key molecular descriptors that were significantly correlated with their inhibitory activity. nih.gov These descriptors provide a framework for understanding the structural requirements for activity in this class of compounds.
| Descriptor Type | Descriptor Name | Significance in QSAR Models |
| Electronic | Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Relates to the electron-accepting ability of the molecule. |
| Electronic | Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons. |
| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule. |
| Physicochemical | Aqueous Solubility (Log S) | Describes the solubility of the compound in water. |
| Topological | Topological Polar Surface Area (TPSA) | Represents the surface area of polar atoms, influencing membrane permeability. |
| Physicochemical | Refractive Index (n) | Relates to the polarizability of the molecule. |
Table 1: Key molecular descriptors identified in a QSAR study of piperazine derivatives. nih.gov
These descriptors highlight the importance of a balance between electronic, steric, and physicochemical properties for the biological activity of piperazine derivatives. nih.gov For this compound, these descriptors would also be relevant. The long dodecanoyl chain would significantly influence descriptors such as molar refractivity and aqueous solubility. The piperazine-2,6-dione core would contribute to the topological polar surface area and electronic properties.
By developing a QSAR model for a series of analogues of this compound, it would be possible to predict the activity of new, unsynthesized compounds. This would allow for the prioritization of synthetic efforts towards molecules with the highest predicted potency, thereby accelerating the drug discovery process.
Biological Activity and Research Applications of 4 Dodecanoylpiperazine 2,6 Dione Derivatives
General Overview of Biological Properties of Piperazine-2,6-diones
The piperazine-2,6-dione (B107378) scaffold is a significant structural motif found in a wide array of biologically active compounds. nih.govresearchgate.net This heterocyclic nucleus, characterized by a six-membered ring with two nitrogen atoms at positions 1 and 4, is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in compounds targeting various receptors and enzymes. nih.govnih.gov The versatility of the piperazine (B1678402) ring allows for substitutions at the nitrogen atoms, leading to derivatives with a broad spectrum of pharmacological activities. nih.govijrrjournal.com
These derivatives have been investigated for numerous therapeutic applications, including as antimicrobial, antifungal, antineoplastic, and antipsychotic agents. nih.govnih.govresearchgate.net The presence of the piperazine core can enhance the pharmacokinetic properties of drug candidates, such as improving water solubility, which is crucial for bioavailability. nih.gov The ability to introduce diverse functional groups onto the piperazine-2,6-dione backbone allows for the fine-tuning of biological activity and the exploration of structure-activity relationships. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of piperazine-2,6-dione derivatives influences their biological activity. These studies have revealed key insights into the structural requirements for various pharmacological effects.
For instance, in the context of antineoplastic activity , SAR studies on ursodeoxycholic acid derivatives incorporating a piperazine moiety showed that a cinnamylpiperazinyl group in the side chain, along with a hydroxyl group at the C-7 position of the steroid skeleton, resulted in the most potent activity against multiple myeloma cell lines. nih.gov In another study on chalcone-dithiocarbamate hybrids, the substituents on the piperazine unit were found to be critical for their inhibitory activity against cancer cell lines like PC3. nih.gov Furthermore, research on celastrol (B190767) derivatives indicated that those with a piperazine moiety exhibited better anticancer activity compared to derivatives with aniline, piperidine (B6355638), or morpholine. nih.gov The introduction of a 4-fluorobenzyl group and a piperazine moiety into certain derivatives has been identified as a key factor for their anticancer functionality. nih.gov
In the realm of antimicrobial agents , SAR studies have also been informative. For example, in a series of pyrimidinyl-piperazine carboxamide derivatives designed as α-glucosidase inhibitors, compounds with an S-configuration at the chiral center were found to be up to five times more active than their R-configuration counterparts. researchgate.net
Investigation of Antimicrobial Activities
The antimicrobial potential of piperazine-2,6-dione derivatives has been a significant area of research, with studies exploring their efficacy against a wide range of microbial pathogens. researchgate.netnih.gov
Numerous studies have demonstrated the antibacterial activity of piperazine derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, a series of N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones showed strong activity against Gram-positive organisms, often surpassing that of standard quinolone drugs like ciprofloxacin (B1669076). However, these compounds were largely inactive against Gram-negative bacteria.
In another study, newly synthesized piperazine derivatives exhibited significant activity against Gram-positive bacteria, particularly staphylococci and species of Micrococcus and Bacillus. nih.gov Some derivatives also showed efficacy against selected Gram-negative bacteria from the Enterobacteriaceae family. nih.gov Specifically, one compound with a 4-nitrophenyl moiety attached to the piperazine ring demonstrated promising activity against both Gram-positive (staphylococci and B. cereus) and Gram-negative (E. coli and K. pneumoniae) bacteria. nih.gov
Conversely, some piperazine derivatives have shown a preference for activity against Gram-negative strains. For instance, a series of N,N′-disubstituted piperazines bearing a 1,3,4-thiadiazole (B1197879) moiety displayed significant antibacterial activity against Gram-negative bacteria, especially E. coli, while showing weaker activity against Gram-positive bacteria. mdpi.com
The table below summarizes the antibacterial activity of selected piperazine derivatives.
| Compound Type | Gram-Positive Activity | Gram-Negative Activity | Reference |
| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Strong | Inactive | |
| Piperazine derivatives with 4-nitrophenyl moiety | Promising | Promising | nih.gov |
| N,N′-disubstituted piperazines with 1,3,4-thiadiazole moiety | Weak | Significant (esp. E. coli) | mdpi.com |
| Ciprofloxacin-sulfanilamide hybrid (CGS-20) | Potent | Potent | sci-hub.se |
A critical area of research is the evaluation of piperazine derivatives against drug-resistant bacteria. The emergence of antimicrobial resistance is a major global health threat, and new agents with activity against resistant strains are urgently needed. ijcmas.com
Piperazine-containing ciprofloxacin dimers have been described as potent antimicrobial agents with high activity against resistant or multidrug-resistant strains. nih.gov In one study, a series of twenty-two novel piperazine derivatives were screened against various pathogenic bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). ijcmas.com Several compounds showed potent bactericidal activities, with one compound, RL-308, demonstrating a low minimum inhibitory concentration (MIC) of 16 µg/mL against MRSA. ijcmas.com
Hybrid molecules incorporating a piperazine moiety have also shown promise. For instance, a ciprofloxacin-sulfanilamide hybrid emerged as a potent compound against both Gram-positive and Gram-negative strains, including clinically isolated resistant strains of S. aureus (MRSA), S. hemolytic, E. coli, and P. aeruginosa. sci-hub.se
In addition to their antibacterial properties, piperazine derivatives have been investigated for their antifungal activity. researchgate.netbiomedpharmajournal.org Several studies have reported the efficacy of these compounds against various fungal pathogens. nih.gov
For instance, a series of newly synthesized piperazine derivatives showed high fungistatic activity against Candida species, particularly C. parapsilosis. nih.gov Another study on substituted phenyl acetamide (B32628) piperazine derivatives found that one compound exhibited good antifungal activity against Aspergillus niger. However, some series of piperazine derivatives that showed significant antibacterial activity were found to be less active against tested fungi.
The table below presents the antifungal activity of selected piperazine derivatives.
| Compound Type | Fungal Strain(s) | Activity | Reference |
| Novel piperazine derivatives | Candida parapsilosis | High fungistatic activity | nih.gov |
| Substituted phenyl acetamide piperazine derivatives | Aspergillus niger | Good | |
| Multifunctionalized piperazine polymer | Candida albicans | Efficient | nih.gov |
Exploration of Antineoplastic Activities
The piperazine-2,6-dione scaffold has been a focus of research for the development of novel antineoplastic agents. researchgate.netmdpi.com Derivatives of this core structure have shown promising activity against various cancer cell lines. nih.govpreprints.org
Research into 3,6-diunsaturated 2,5-diketopiperazine derivatives has yielded compounds with moderate to good anticancer capacities. mdpi.compreprints.org One such compound, with naphthalen-1-ylmethylene and 2-methoxybenzylidene groups at the 3 and 6 positions of the 2,5-diketopiperazine ring, displayed potent inhibitory activities against both A549 (lung cancer) and Hela (cervical cancer) cell lines, with IC50 values of 1.2 µM and 0.7 µM, respectively. mdpi.compreprints.org This compound was also found to induce apoptosis and block the cell cycle at the G2/M phase in both cell lines. mdpi.comresearchgate.net
Structure-activity relationship studies have indicated that electron-withdrawing groups may not be favorable for high anticancer activity in this class of compounds. mdpi.compreprints.org Furthermore, the introduction of an allyl group to the nitrogen atom of the 2,5-diketopiperazine ring has been shown to improve the lipophilicity of the derivatives, which can be beneficial for their anticancer activity. mdpi.comresearchgate.net
The table below highlights the anticancer activity of a key 2,5-diketopiperazine derivative.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Compound 11 (3-(naphthalen-1-ylmethylene)-6-(2-methoxybenzylidene)-1-allylpiperazine-2,5-dione) | A549 (Lung) | 1.2 µM | mdpi.compreprints.org |
| Compound 11 (3-(naphthalen-1-ylmethylene)-6-(2-methoxybenzylidene)-1-allylpiperazine-2,5-dione) | Hela (Cervical) | 0.7 µM | mdpi.compreprints.org |
Analogues in Cancer Research (e.g., Dexrazoxane Analogues)
The piperazine-2,6-dione structure is a key component of the approved cardioprotective agent Dexrazoxane, which is a bis(piperazine-2,6-dione). Dexrazoxane is used to mitigate the cardiotoxic effects of anthracycline chemotherapy. Research into analogues of Dexrazoxane has been active, focusing on improving its efficacy and understanding its mechanism of action. These studies, however, have primarily explored modifications of the linker between the two piperazinedione rings or the introduction of substituents on the rings themselves, rather than single N-acylated derivatives like 4-dodecanoylpiperazine-2,6-dione.
Currently, there is no available research directly investigating the anticancer potential of this compound or its analogues.
Evaluation of Anti-inflammatory Potential
The anti-inflammatory properties of various piperazine derivatives have been documented. However, specific studies evaluating the anti-inflammatory potential of This compound are not present in the available scientific literature. Therefore, no data on its effects on inflammatory markers or in vivo models of inflammation can be provided at this time.
Assessment of Antiviral Applications
Similarly, while the broader class of piperazine-containing compounds has been investigated for antiviral activity against a range of viruses, there is no published research specifically assessing the antiviral applications of This compound .
Studies on Sigma Receptor Affinity and Functional Activity
The piperazine and piperidine cores are common pharmacophores in ligands targeting sigma receptors, which are implicated in a variety of neurological functions and are targets for drug development.
Sigma-1 Receptor (σ1R) Agonist and Antagonist Studies
There is no available data from radioligand binding assays or functional studies to determine the affinity (Ki) or the agonist/antagonist profile of This compound for the sigma-1 receptor.
Histamine (B1213489) H3 Receptor (H3R) Interactions
The histamine H3 receptor is another important target in the central nervous system. Dual-acting ligands targeting both sigma-1 and histamine H3 receptors have been a subject of research, often incorporating a piperidine or piperazine moiety. However, no studies have been found that investigate the interaction of This compound with the histamine H3 receptor.
Mechanistic Investigations of Biological Action
Due to the absence of published data on the biological activity of This compound , there have been no subsequent mechanistic investigations into how this specific compound might exert any biological effects.
Potential as Lead Compounds in Drug Discovery Programs
The piperazine-2,6-dione scaffold is a significant pharmacophore in medicinal chemistry, serving as a foundational structure for the development of novel therapeutic agents. Derivatives of this heterocyclic ring system have demonstrated a wide array of biological activities, positioning them as promising lead compounds in various drug discovery endeavors. nih.govijpcbs.com The versatility of the piperazine core, with its two nitrogen atoms, allows for structural modifications that can enhance pharmacokinetic properties, such as water solubility, which is crucial for bioavailability. nih.gov
Research into bis(2,6-dioxopiperazine) derivatives has identified them as inhibitors of mammalian DNA topoisomerase II, an enzyme critical for DNA replication and chromosome organization. nih.govnih.gov This inhibitory action has established these compounds as having significant potential in oncology. nih.govnih.gov Studies have shown that compounds such as ICRF-154 and its derivatives are effective inhibitors of this enzyme. nih.gov The potency of these derivatives varies with their specific substitutions, as demonstrated by their differing concentrations required for 50% inhibition (IC50). nih.gov For instance, ICRF-193 has been identified as a particularly potent inhibitor of topoisomerase II. nih.gov These compounds are believed to interfere with the catalytic cycle of the enzyme before the formation of the intermediate cleavable complex, a mechanism distinct from many other topoisomerase II-targeting antitumor agents. nih.gov One such derivative, sobuzoxane (B1210187) (MST-16), has been clinically developed and used for treating malignant lymphomas and adult T-cell leukemia. nih.gov
The following table summarizes the inhibitory activity of several bis(2,6-dioxopiperazine) derivatives against calf thymus topoisomerase II.
| Compound | 50% Inhibition Dose (µM) |
| ICRF-193 | 2 |
| ICRF-154 | 13 |
| ICRF-159 | 30 |
| MST-16 | 300 |
| Data sourced from a decatenation assay using kinetoplast DNA from Crithidia fasciculata. nih.gov |
Furthermore, the strategic modification of the piperazine-2,6-dione core has led to the discovery of derivatives with potent anticancer activity against various human tumor cell lines. A study involving the synthesis of 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives revealed that specific substitutions result in significant anticancer effects at a concentration of 10 μM. researchgate.net The activity of these compounds is dependent on the nature of the substituent and the cancer cell line being targeted. researchgate.net
The table below highlights the anticancer activity of selected 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives.
| Compound | Cancer Cell Line | Cancer Type |
| 3i | HCT-15 | Colon |
| 3k | T47D | Breast |
| 4e | T47D, PA-1 | Breast, Ovary |
| 4g | HepG-2 | Liver |
| 4i | T47D | Breast |
| 4j | NCI H-522 | Lung |
| Activity observed at a concentration of 10 μM. researchgate.net |
In addition to oncology, piperazine-2,6-dione derivatives have been explored as potential therapeutics for central nervous system disorders. A series of piperidine-2,6-dione-piperazine derivatives have been synthesized and evaluated as multireceptor atypical antipsychotics. nih.gov One promising compound from this series, 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione (compound 5), exhibited high affinity for dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.gov This pharmacological profile is indicative of potential antipsychotic efficacy with a reduced risk of certain side effects. nih.gov In behavioral models, this compound was shown to be more potent than the established antipsychotic, clozapine. nih.gov
The diverse biological activities of piperazine-2,6-dione derivatives underscore their importance as a versatile scaffold for generating lead compounds in drug discovery. The ability to systematically modify the core structure provides a pathway to optimize potency, selectivity, and pharmacokinetic profiles for a range of therapeutic targets.
Future Directions and Advanced Research Perspectives for 4 Dodecanoylpiperazine 2,6 Dione
Interdisciplinary Approaches in Chemical and Biological Sciences
The comprehensive evaluation of 4-Dodecanoylpiperazine-2,6-dione necessitates a deeply integrated, interdisciplinary approach, merging the principles of chemistry, biology, pharmacology, and computational science. tandfonline.comtandfonline.com Traditionally, drug discovery has often proceeded in a linear fashion, but a modern, holistic strategy is essential for complex molecules. mdpi.comresearchgate.net Such a strategy involves a continuous feedback loop between chemists synthesizing new analogues, biologists and pharmacologists testing their effects on cellular and animal models, and computational scientists modeling interactions and predicting properties. tandfonline.comnih.gov
Integration of Artificial Intelligence (AI) and Machine Learning in Compound Research
Virtual screening, enhanced by AI, allows for the rapid and cost-effective filtering of large compound libraries against a specific biological target. frontiersin.org Instead of physically testing thousands of compounds, AI models can predict the binding affinity and potential activity of derivatives of this compound, prioritizing a smaller, more promising set of candidates for synthesis and experimental validation. acs.org This significantly reduces the time and resources required in the initial stages of drug discovery. longdom.org
| AI/ML Application Area | Description | Potential Impact on this compound Research |
| Molecular Design | Generative models create novel molecular structures with desired properties. | Design of new derivatives with enhanced efficacy and selectivity. |
| Virtual Screening | AI algorithms rapidly screen large virtual libraries of compounds against biological targets. | Prioritization of the most promising derivatives for synthesis and testing. |
| Bioactivity Prediction | Models predict the biological activity of compounds against specific targets. | Faster identification of potent analogues. |
| ADMET Prediction | Algorithms forecast the absorption, distribution, metabolism, excretion, and toxicity profiles. | Early deselection of candidates with poor drug-like properties, reducing late-stage failures. |
| Retrosynthesis | AI predicts optimal synthetic pathways for a target molecule. | More efficient and cost-effective chemical synthesis of the compound and its derivatives. |
| Reaction Optimization | ML models suggest the best conditions (temperature, solvent, catalyst) for a chemical reaction. | Increased yields and purity of synthesized compounds. |
Furthermore, ML algorithms can optimize reaction conditions to maximize yield and purity. bohrium.comnih.govresearchgate.net By analyzing data from previous experiments, these models can predict the optimal temperature, pressure, catalysts, and solvents for each step in the synthesis of this compound and its analogues, reducing the need for laborious trial-and-error experimentation. beilstein-journals.orgchemrxiv.org
Advancements in Automated Synthesis and High-Throughput Screening
High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds against biological targets. medcraveonline.comnih.govnews-medical.net By miniaturizing assays and using robotic handling, HTS systems can evaluate thousands of compounds per day. acs.orgthermofisher.com This technology would be instrumental in screening a library of this compound derivatives to quickly identify "hits"—compounds that show activity in a primary assay—which can then be selected for more detailed investigation. medcraveonline.comnews-medical.net The combination of automated synthesis and HTS creates a powerful, closed-loop system where compounds are designed, synthesized, and tested in a rapid, iterative cycle. nih.gov
Novel Analytical Methodologies for Complex Mixture Analysis
As derivatives of this compound are synthesized and tested, advanced analytical techniques are essential for their characterization and analysis, especially within complex biological matrices. nih.gov Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for this purpose. researchgate.net These methods are highly sensitive and selective, allowing for the detection and quantification of the parent compound and its metabolites in samples like blood serum or urine. nih.govnih.gov
Developing robust LC-MS/MS methods will be critical for pharmacokinetic studies, enabling researchers to understand how the compound is absorbed, distributed, metabolized, and excreted by the body. nih.gov The characterization of piperazine (B1678402) derivatives in complex mixtures is an established application of this technology. nih.govresearchgate.netresearchgate.net Furthermore, novel analytical approaches, such as high-resolution mass spectrometry and advanced separation techniques, will aid in the structural elucidation of unknown metabolites and impurities, providing a complete picture of the compound's fate in a biological system and ensuring the purity and quality of synthesized materials. nih.goveverand.com
Hyphenated Techniques and On-Line Systems for Bioactivity Profiling
A primary challenge in natural product and synthetic compound discovery is the rapid identification of bioactive molecules within complex mixtures, a process known as dereplication. acs.org Modern hyphenated techniques and on-line systems offer powerful solutions to accelerate this process. Future research on this compound and its analogs could significantly benefit from these technologies.
One such advanced workflow combines mass spectrometry-based molecular networking with bioactivity data. acs.org This approach, utilizing platforms like the Global Natural Product Social Molecular Networking (GNPS) web-platform, allows for the visualization of chemically related molecules within a sample. nih.gov By integrating quantitative bioassay data, molecular families exhibiting specific biological activities can be highlighted, prioritizing them for isolation and further study. acs.org This method has been streamlined through automated bioinformatics software that integrates tools like MZmine2, GNPS, and Cytoscape, reducing data processing time and facilitating the rapid creation of bioactive molecular networks. nih.gov
Another innovative strategy involves integrating data from multiple high-throughput screening platforms using bioinformatics. For instance, Similarity Network Fusion (SNF) can be used to combine results from assays that measure changes in gene expression with those that analyze cytological profiles (high-content imaging). technologynetworks.com This integrated approach provides a more comprehensive understanding of a compound's mechanism of action and biological targets, even when it is part of a complex natural product extract. technologynetworks.com The application of these hyphenated and integrated screening technologies would be a powerful future step to rapidly profile the bioactivity of this compound and identify its mechanism of action.
Biotechnological Approaches for Compound Production
The synthesis of complex molecules like this compound can be approached through various methods, with biotechnology offering sustainable and scalable alternatives to traditional chemical synthesis.
Metabolic engineering and combinatorial biosynthesis are at the forefront of producing novel bioactive compounds. Nature produces structurally diverse molecules through biosynthetic gene clusters (BGCs), which are groups of genes encoding the necessary enzymes for synthesis. technologynetworks.com Advances in genome sequencing and bioinformatics allow researchers to mine microbial genomes for novel BGCs that may produce new therapeutic agents. illinois.edu
A promising strategy for future research is the use of automated platforms for natural product discovery, such as the FAST-NPS (fully automated, scalable, high-throughput platform for discovering bioactive natural products in Streptomyces). technologynetworks.comillinois.edu This system integrates genome mining to identify target BGCs with efficient cloning methods and heterologous expression in a host organism to produce the natural product. technologynetworks.com A key innovation in this process is leveraging self-resistance genes within a BGC as predictors of the corresponding natural product's bioactivity, which narrows the search for promising new compounds. illinois.edu
Furthermore, combinatorial chemistry techniques, which have been successfully used for the solution-phase and liquid-phase synthesis of piperazine and piperazine-2,5-dione libraries, provide a framework for creating diverse analogs. nih.govlookchem.com While these are chemical methods, the principles can be adapted to a biosynthetic context. By manipulating the enzymatic pathways in engineered microorganisms, it may be possible to generate a library of derivatives based on the this compound scaffold, varying the acyl chain or other substituents to optimize biological activity.
Exploration of New Biological Targets and Therapeutic Areas
The piperazine and piperazine-dione scaffolds are considered "privileged structures" in medicinal chemistry, as they are found in numerous compounds with a wide array of pharmacological activities. arabjchem.orgresearchgate.net This suggests that this compound could have potential across multiple therapeutic areas. Future research should focus on screening this compound against targets and in disease models where its structural relatives have shown promise.
Known therapeutic activities for piperazine derivatives include:
Anticancer: Derivatives have been evaluated for their anticancer activity, with some showing efficacy against breast, lung, colon, ovary, and liver cancer cell lines. researchgate.net Razoxane, a bis(piperazine-2,6-dione), acts as a topoisomerase II inhibitor and has been studied for its ability to inhibit angiogenesis and metastasis. chemicalbook.com
Antiviral: The piperazine heterocycle is a component of several FDA-approved antiviral drugs. arabjchem.org
Antimicrobial and Antifungal: Various piperazine derivatives have demonstrated significant activity against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans and Aspergillus niger. researchgate.netacgpubs.org
Anti-inflammatory: Certain piperazine-based compounds have shown the ability to reduce inflammatory responses. wisdomlib.org
Antipsychotic: Piperidine-2,6-dione derivatives have been developed as multireceptor atypical antipsychotics, with high affinity for dopamine (B1211576) (D₂, D₃) and serotonin (B10506) (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) receptors. nih.gov
Antioxidant: Recently, 1,4-disubstituted piperazine-2,5-dione derivatives were designed as antioxidants to protect against oxidative injury. nih.gov
Given this broad spectrum of activity, a comprehensive screening of this compound against a panel of cancer cell lines, microbial strains, and key enzymes (e.g., topoisomerases, kinases, proteases) is a logical next step to uncover its therapeutic potential.
Development of Conformational Constrained Scaffolds for Enhanced Activity
The biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional conformation that allows it to bind effectively to its biological target. researchgate.net One advanced strategy to enhance potency and selectivity is to develop conformationally restricted analogs of a lead compound. By reducing the flexibility of the molecular scaffold, it can be "locked" into its bioactive conformation, improving its fit within the target's binding pocket.
For the piperazine scaffold, this has been achieved through the synthesis of bicyclic systems. researchgate.net For example, the creation of 6,8-diazabicyclo[3.2.2]nonane derivatives represents a method for producing conformationally restricted piperazines. researchgate.net This is accomplished via an intramolecular ester condensation of a substituted piperazine, effectively creating a bridge across the ring system. A future direction for research on this compound would be to apply this principle. Synthesizing analogs where the piperazine-2,6-dione (B107378) ring is conformationally constrained by a C2-C6 bridge could lead to derivatives with significantly enhanced and more specific biological activity.
Tables
Table 1: Compound Names Mentioned in this Article
| Compound Name | Class/Type |
| This compound | Piperazine-2,6-dione Derivative |
| Razoxane | bis(piperazine-2,6-dione) |
| 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione | Piperidine-2,6-dione Derivative |
| 4-(1H-indole-2-carbonyl)piperazine-2,6-dione | Piperazine-2,6-dione Derivative |
| 1,4-disubstituted piperazine-2,5-diones | Piperazine-2,5-dione Derivative |
| 6,8-diazabicyclo[3.2.2]nonane | Conformationally Restricted Piperazine |
| Benzylpiperazines | Piperazine Derivative |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Dodecanoylpiperazine-2,6-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a dodecanoyl group to a piperazine-2,6-dione core. Key steps include:
- Acylation : Reacting piperazine-2,6-dione with dodecanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is used to isolate the product. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
- Optimization : Variables like solvent polarity (THF vs. DMF), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for piperazine:dodecanoyl chloride) significantly impact yield .
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer : Use a combination of:
- Spectroscopy : -NMR (δ 1.2–1.6 ppm for dodecanoyl CH groups) and -NMR (δ 170–175 ppm for carbonyl carbons) confirm connectivity .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 339.2) verifies molecular weight .
- Chromatography : HPLC retention time (e.g., 8.2 min on a C18 column) and TLC (R 0.45 in 7:3 hexane:ethyl acetate) assess purity .
Q. What are the key stability considerations for this compound under laboratory storage?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis or oxidation .
- Stability Tests : Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation via HPLC, confirming shelf life .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituents) influence the bioactivity of piperazine-2,6-dione derivatives?
- Methodological Answer :
- SAR Studies : Replace the dodecanoyl group with shorter (C8) or longer (C16) chains to assess cytotoxicity. For example:
- Anticancer Activity : Derivatives with C12 (IC = 12 µM) show higher potency against MCF-7 cells than C8 (IC = 28 µM) due to enhanced lipophilicity .
- Enzymatic Stability : Fluorinated analogs (e.g., CF-substituted) exhibit reduced CYP3A4-mediated metabolism, improving half-life (t = 6.2 h vs. 2.1 h for unmodified) .
- Data Interpretation : Use molecular docking (e.g., Discovery Studio) to correlate chain length with target binding (e.g., tubulin or kinase pockets) .
Q. How can contradictory data from in vitro vs. in vivo pharmacological studies be resolved?
- Methodological Answer :
- Case Example : If in vitro cytotoxicity (IC = 10 µM) does not translate to in vivo efficacy, consider:
- Metabolic Stability : Test liver microsomal clearance (e.g., rat microsomes, 37°C/1 h). High intrinsic clearance (>50 µL/min/mg) suggests rapid hepatic degradation .
- Efflux Ratios : Use Caco-2 cell monolayers to measure P-gp efflux (ratio >3 indicates poor bioavailability) .
- Mitigation : Introduce polar groups (e.g., –OH) to reduce efflux or use nanoformulations (liposomes) to enhance bioavailability .
Q. What computational strategies are effective for predicting the physicochemical properties of this compound derivatives?
- Methodological Answer :
- Software Tools :
- ADMET Prediction : SwissADME calculates logP (4.2), TPSA (58 Ų), and GI absorption (high) .
- Docking : AutoDock Vina models interactions with targets (e.g., HDAC6, ΔG = –9.8 kcal/mol) .
- Validation : Cross-check predictions with experimental solubility (e.g., 0.5 mg/mL in PBS) and permeability (PAMPA assay) .
Q. How can researchers address conflicting cytotoxicity data across different cell lines?
- Methodological Answer :
- Experimental Design :
- Cell Panel : Test across diverse lines (e.g., HeLa, A549, HepG2) with standardized protocols (48 h exposure, MTT assay) .
- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis .
- Data Analysis : Use ANOVA to identify cell line-specific sensitivities (e.g., HeLa IC = 8 µM vs. HepG2 IC = 25 µM) .
Tables for Key Data
Table 1 : In Vitro Cytotoxicity of Piperazine-2,6-dione Derivatives
| Derivative | Cell Line (IC, µM) | LogP | Efflux Ratio |
|---|---|---|---|
| 4-Dodecanoyl (C12) | MCF-7: 12 ± 1.5 | 4.2 | 2.8 |
| 4-Octanoyl (C8) | MCF-7: 28 ± 3.1 | 3.1 | 1.5 |
| 4-Hexadecanoyl (C16) | MCF-7: 9 ± 0.9 | 5.6 | 4.1 |
Table 2 : Metabolic Stability in Liver Microsomes
| Derivative | Half-Life (h) | Clint (µL/min/mg) | CYP3A4 Inhibition (%) |
|---|---|---|---|
| 4-Dodecanoyl | 2.1 | 65 | 22 |
| 4-Trifluoroethyl | 6.2 | 18 | 45 |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
